molecular formula C20H17ClN6O2 B2659536 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 847384-76-3

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2659536
CAS RN: 847384-76-3
M. Wt: 408.85
InChI Key: FRAAPLKJKPURAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O2 and its molecular weight is 408.85. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

The compound has been tested for antiproliferative activities against five human cancer cell lines of gynecological . This suggests that it could be used in the development of new treatments for gynecological cancers.

Synthesis of New Ring Systems

The compound has been used in the synthesis of new ring systems such as benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone . These new ring systems could have various applications in medicinal chemistry and drug discovery.

Inhibition of USP28

The compound has been evaluated as a potent inhibitor of USP28 . USP28 is a deubiquitinating enzyme that plays a role in DNA damage response and cancer progression, so inhibitors of USP28 could be used as anticancer drugs.

Designing New LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of the compound can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase that is involved in gene expression and is a potential target for cancer therapy.

Synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine 3-Oxides

The compound has been used in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine 3-oxides . These compounds could have various applications in medicinal chemistry.

Drug Screening

The study of the compound has revealed key descriptors that could help in the screening of efficient and novel drugs in the future .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-12-6-7-16(13(2)8-12)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)15-5-3-4-14(21)9-15/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAAPLKJKPURAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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